(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid (1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13526694
InChI: InChI=1S/C9H16N2.2C2HF3O2/c1-2-7(1)5-11-6-8-3-9(11)10-4-8;2*3-2(4,5)1(6)7/h7-10H,1-6H2;2*(H,6,7)/t8-,9+;;/m0../s1
SMILES: C1CC1CN2CC3CC2NC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Molecular Formula: C13H18F6N2O4
Molecular Weight: 380.28 g/mol

(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid

CAS No.:

Cat. No.: VC13526694

Molecular Formula: C13H18F6N2O4

Molecular Weight: 380.28 g/mol

* For research use only. Not for human or veterinary use.

(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid -

Specification

Molecular Formula C13H18F6N2O4
Molecular Weight 380.28 g/mol
IUPAC Name (1R,4S)-2-(cyclopropylmethyl)-2,6-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C9H16N2.2C2HF3O2/c1-2-7(1)5-11-6-8-3-9(11)10-4-8;2*3-2(4,5)1(6)7/h7-10H,1-6H2;2*(H,6,7)/t8-,9+;;/m0../s1
Standard InChI Key IDVFMQQARPRWMH-DBEJOZALSA-N
Isomeric SMILES C1CC1CN2C[C@H]3C[C@@H]2NC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
SMILES C1CC1CN2CC3CC2NC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Canonical SMILES C1CC1CN2CC3CC2NC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a bicyclo[2.2.1]heptane skeleton with two nitrogen atoms at positions 2 and 5, forming a diazabicyclic system. The cyclopropylmethyl substituent at position 2 introduces steric constraints, while the di-trifluoroacetic acid groups enhance solubility and stability in polar solvents . Key molecular properties include:

PropertyValue
Molecular FormulaC₁₃H₁₈F₆N₂O₄
Molecular Weight380.28 g/mol
IUPAC Name(1R,4S)-2-(cyclopropylmethyl)-2,6-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid
SMILESC1CC1CN2C[C@H]3C[C@@H]2NC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChI KeyIDVFMQQARPRWMH-DBEJOZALSA-N

The stereochemistry at positions 1S and 4S is critical for biological activity, as evidenced by comparative studies with piperazine analogs .

Physicochemical Properties

Synthesis and Manufacturing

Synthetic Routes

While no explicit protocol for synthesizing (1S,4S)-2-cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid is published, analogous diazabicycloheptanes are typically prepared through multi-step sequences involving:

  • Epimerization-Lactamization Cascades: Cyclization of amino alcohols under acidic conditions to form the bicyclic core.

  • Michael Addition: Reaction of dithiocarbamate intermediates with nitrostyrenes to introduce substituents .

  • Salt Formation: Treatment with trifluoroacetic acid to yield the final di-trifluoroacetate salt .

A representative pathway for related compounds involves:

  • Condensation of cyclopropylmethylamine with a bicyclic ketone precursor.

  • Resolution of enantiomers via chiral chromatography.

  • Protonation with trifluoroacetic acid to enhance crystallinity.

Challenges in Synthesis

Key hurdles include:

  • Stereochemical Control: Achieving high enantiomeric excess (ee) at the 1S and 4S positions requires chiral catalysts or resolving agents .

  • Yield Optimization: Reported yields for similar diazabicycloheptanes rarely exceed 15–20%, necessitating process intensification.

Pharmacological Applications

Anticancer Activity

In a landmark study, Michael adducts of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate demonstrated superior antiproliferative effects against cervical cancer cell lines compared to cisplatin and paclitaxel :

Cell LineIC₅₀ (μM) for Compound 8aIC₅₀ (μM) for Cisplatin
HeLa (HPV 18+)0.99 ± 0.0075.2 ± 0.3
CaSki (HPV 16+)2.36 ± 0.0167.8 ± 0.5
ViBo (HPV -)0.73 ± 0.0024.1 ± 0.2

Mechanistic investigations revealed:

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage in treated cells .

  • Cell Cycle Arrest: G1-phase blockade via downregulation of cyclin D1 and CDK4 .

  • Selectivity: No cytotoxicity observed in normal human lymphocytes at therapeutic concentrations .

Proteomics and Biochemistry

The di-trifluoroacetic acid groups facilitate peptide synthesis by acting as counterions during solid-phase synthesis. Suppliers market the compound for mass spectrometry calibration and protein crosslinking studies .

Future Directions and Challenges

Research Priorities

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Structure-Activity Relationships (SAR): Modify the cyclopropylmethyl group to enhance potency.

  • Therapeutic Expansion: Test activity against breast, lung, and colorectal cancers.

Industrial Scaling

Improving synthetic yields and stereochemical control remains critical for cost-effective production. Continuous flow chemistry and biocatalytic resolutions represent promising avenues.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator